

## A Comparative Guide to CD73 Inhibitors: PSB-0963 vs. Key Competitors

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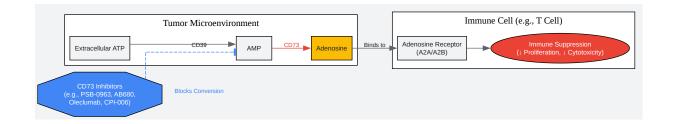


The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment (TME), playing a pivotal role in generating immunosuppressive adenosine. Its inhibition represents a promising strategy in cancer immunotherapy. This guide provides a detailed comparison of **PSB-0963**, a notable non-nucleotide small molecule inhibitor, against other prominent CD73 inhibitors in development, including the small molecule AB680 (Quemliclustat) and the monoclonal antibodies Oleclumab and CPI-006.

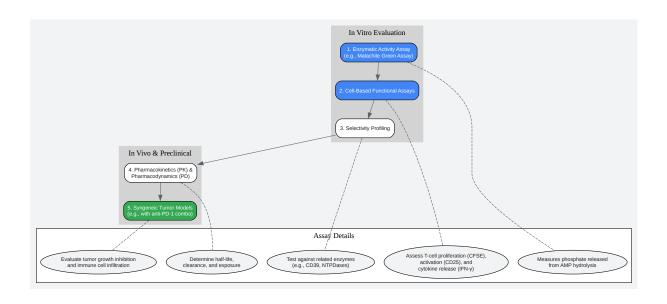
# The CD73-Adenosine Axis: A Key Immunosuppressive Pathway

CD73 is an enzyme expressed on the surface of various cells, including tumor cells and immune cells.[1][2] It functions as the final checkpoint in the purinergic signaling pathway that converts extracellular adenosine monophosphate (AMP) into adenosine.[1][3][4][5] This process typically follows the conversion of adenosine triphosphate (ATP) to AMP by another ecto-nucleotidase, CD39.[3][6][7] The resulting accumulation of adenosine in the TME suppresses the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by binding to adenosine receptors like A2A and A2B.[3][6] By blocking this pathway, CD73 inhibitors aim to reduce adenosine levels, thereby restoring and enhancing the anti-tumor immune response.[3][4][8]









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